Calcium iron oxide (CaFe2O4)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

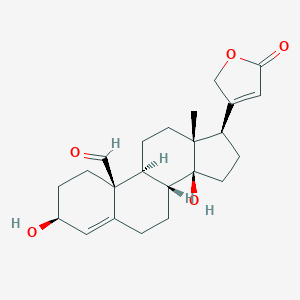

Calcium iron oxide (CaFe2O4) is a type of ceramic material that has been extensively studied for its unique magnetic and electrical properties. It is a member of the spinel family, which consists of compounds with a general formula of AB2O4, where A and B are metal ions. CaFe2O4 has a cubic crystal structure and is known for its high Curie temperature, which is the temperature at which a material loses its magnetic properties.

Mecanismo De Acción

The mechanism of action of Calcium iron oxide (CaFe2O4) in various applications is complex and depends on the specific system being studied. In magnetic storage, Calcium iron oxide (CaFe2O4) nanoparticles align themselves in a specific direction in the presence of a magnetic field, allowing them to store information. In catalysis, Calcium iron oxide (CaFe2O4) acts as a catalyst by providing a surface for the reactants to interact, lowering the activation energy required for the reaction. In biomedical engineering, Calcium iron oxide (CaFe2O4) nanoparticles can be functionalized with various molecules, such as antibodies or drugs, to target specific cells or tissues.

Biochemical and Physiological Effects

The biochemical and physiological effects of Calcium iron oxide (CaFe2O4) nanoparticles on living organisms are still under investigation. Some studies have shown that Calcium iron oxide (CaFe2O4) nanoparticles can induce oxidative stress and inflammation in cells, while others have reported no significant toxicity. More research is needed to fully understand the potential risks and benefits of using Calcium iron oxide (CaFe2O4) nanoparticles in biomedical applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using Calcium iron oxide (CaFe2O4) in lab experiments is its unique magnetic and electrical properties, which allow for precise control over the system being studied. However, Calcium iron oxide (CaFe2O4) nanoparticles can be difficult to synthesize and purify, and their toxicity and biocompatibility must be carefully evaluated before use in biomedical applications.

Direcciones Futuras

There are several future directions for research on Calcium iron oxide (CaFe2O4), including:

1. Developing new synthesis methods for Calcium iron oxide (CaFe2O4) nanoparticles with improved properties and lower toxicity.

2. Investigating the potential of Calcium iron oxide (CaFe2O4) nanoparticles as contrast agents for MRI and other imaging modalities.

3. Studying the use of Calcium iron oxide (CaFe2O4) nanoparticles as drug delivery vehicles for targeted therapy.

4. Exploring the potential of Calcium iron oxide (CaFe2O4) nanoparticles as catalysts for new reactions and applications.

5. Investigating the effects of Calcium iron oxide (CaFe2O4) nanoparticles on living organisms and developing new methods for evaluating their toxicity and biocompatibility.

Conclusion

In conclusion, calcium iron oxide (Calcium iron oxide (CaFe2O4)) is a unique ceramic material with potential applications in various fields, including magnetic storage, catalysis, and biomedical engineering. Its unique magnetic and electrical properties make it a valuable tool for studying complex systems in the lab. However, more research is needed to fully understand the potential risks and benefits of using Calcium iron oxide (CaFe2O4) nanoparticles in biomedical applications.

Métodos De Síntesis

There are several methods for synthesizing Calcium iron oxide (CaFe2O4), including solid-state reaction, sol-gel, and hydrothermal methods. The solid-state reaction involves mixing calcium carbonate, iron oxide, and a reducing agent, such as carbon, and heating the mixture at high temperatures. The sol-gel method involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to form the oxide. The hydrothermal method involves heating a solution of metal salts in an autoclave under high pressure and temperature.

Aplicaciones Científicas De Investigación

Calcium iron oxide (CaFe2O4) has been extensively studied for its potential applications in various fields, including magnetic storage, catalysis, and biomedical engineering. In magnetic storage, Calcium iron oxide (CaFe2O4) nanoparticles have been shown to exhibit high magnetization and coercivity, making them suitable for use in magnetic recording media. In catalysis, Calcium iron oxide (CaFe2O4) has been used as a catalyst for various reactions, such as the reduction of nitroarenes and the oxidation of alcohols. In biomedical engineering, Calcium iron oxide (CaFe2O4) nanoparticles have been explored as contrast agents for magnetic resonance imaging (MRI) and as drug delivery vehicles.

Propiedades

Número CAS |

12013-33-1 |

|---|---|

Nombre del producto |

Calcium iron oxide (CaFe2O4) |

Fórmula molecular |

CaFe2H8O4 |

Peso molecular |

223.83 g/mol |

InChI |

InChI=1S/Ca.2Fe.4H2O/h;;;4*1H2 |

Clave InChI |

WETINTNJFLGREW-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[Ca].[Fe].[Fe] |

SMILES canónico |

O.O.O.O.[Ca].[Fe].[Fe] |

Otros números CAS |

12013-33-1 |

Sinónimos |

CaFe2O4 calcium ferrite |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)

![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)